molecular formula C9H18N2 B1593764 Dibutylcyanamide CAS No. 2050-54-6

Dibutylcyanamide

Número de catálogo B1593764
Número CAS: 2050-54-6
Peso molecular: 154.25 g/mol
Clave InChI: SOGFATPCYLMCMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibutylcyanamide is a chemical compound with the molecular formula C9H18N2 . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is dibutylcyanamide .


Molecular Structure Analysis

The structure of Dibutylcyanamide is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The InChI string for Dibutylcyanamide is InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

Dibutylcyanamide has a molecular weight of 154.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 27 Ų .

Aplicaciones Científicas De Investigación

Impact on Pharmacokinetics and Soil Microbiome

  • Pharmacokinetics in Rats : A study developed a method for evaluating the pharmacokinetics of Dibutyl Phthalate (DBP) in rats, using ultra-performance liquid chromatography and mass spectrometry. This might be relevant for understanding how similar compounds like Dibutylcyanamide are metabolized in biological systems (Chang, Hou, & Tsai, 2013).
  • Effects on Soil Microbiome : A study on the microbiome of black soils showed that Dibutyl Phthalate (DBP) contamination altered the microbial community structure and disturbed the metabolic activity and functional diversity of microbes in black soils. This indicates the environmental impact of such compounds, which might extend to Dibutylcyanamide (Wang et al., 2016).

Pharmacology and Drug Discovery

  • Drug Discovery Overview : An article discussed the historical perspective of drug discovery, emphasizing the role of molecular biology and genomic sciences. This could provide context for the development of new pharmaceuticals, potentially including applications for Dibutylcyanamide (Drews, 2000).

Other Relevant Studies

  • Ethnopharmacological Survey : A study in Kenya documented indigenous medicinal plant utilization. While not directly related to Dibutylcyanamide, it shows the importance of traditional knowledge in drug discovery, which could be relevant for future applications of such compounds (Nanyingi et al., 2008).
  • Human Risk Assessment : A study on Di-isobutyl Phthalate developed a physiologically based pharmacokinetic model for risk assessment. Understanding the risk profiles of similar compounds is crucial in the application of Dibutylcyanamide (Jeong et al., 2021).

Safety And Hazards

Dibutylcyanamide has been classified as having acute toxicity, oral (Category 4), H302 according to a Safety Data Sheet .

Propiedades

IUPAC Name

dibutylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGFATPCYLMCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062134
Record name Cyanamide, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylcyanamide

CAS RN

2050-54-6
Record name N,N-Dibutylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutylcyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutylcyanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutylcyanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyanamide, N,N-dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanamide, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBUTYLCYANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBA1K5V0SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the manner given in Example 1, dibutylamine is treated with cyanogen chloride and aqueous sodium hydroxide to give dibutylamine-N-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutylcyanamide
Reactant of Route 2
Dibutylcyanamide
Reactant of Route 3
Reactant of Route 3
Dibutylcyanamide
Reactant of Route 4
Reactant of Route 4
Dibutylcyanamide
Reactant of Route 5
Reactant of Route 5
Dibutylcyanamide
Reactant of Route 6
Reactant of Route 6
Dibutylcyanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.